molecular formula C22H31NO5 B561885 (+)-Fusarisetin A

(+)-Fusarisetin A

Cat. No.: B561885
M. Wt: 389.5 g/mol
InChI Key: IIZSEOKGOHTBLK-KDLRZXEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fusarisetin A is a natural product that was recently isolated and has garnered significant attention due to its unique chemical structure and potent biological activities. It is known for its remarkable ability to inhibit cancer cell migration, making it a promising candidate for cancer treatment research .

Mechanism of Action

Fusarisetin A, also known as (+)-Fusarisetin A, is a pentacyclic fungal metabolite that has been identified as a potent cancer migration inhibitor . This article will delve into the mechanism of action of Fusarisetin A, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Fusarisetin A primarily targets cell migration, particularly in cancer cells . It has been observed to affect cell morphology, focusing specifically on actin and microtubule dynamics .

Mode of Action

Fusarisetin A interacts with its targets by inhibiting cell migration . It does this by affecting the dynamics of actin and microtubules, which are key components of the cell’s cytoskeleton and play crucial roles in cell movement .

Biochemical Pathways

It is known that the compound operates via an unexplored mechanism of action associated with cell motility . This suggests that Fusarisetin A may affect pathways related to cell movement and migration.

Pharmacokinetics

The compound’s potency in inhibiting cancer cell migration has been confirmed in vitro , suggesting that it may have favorable bioavailability.

Result of Action

The primary result of Fusarisetin A’s action is the inhibition of cancer cell migration . This is significant because it can potentially halt or retard cancer metastasis, which is the ability of tumor cells to migrate from their tissue of origin and colonize elsewhere in the body .

Action Environment

Given that the compound’s potency has been confirmed in vitro , it is likely that its action can be influenced by factors such as pH, temperature, and the presence of other molecules in the cellular environment.

Chemical Reactions Analysis

Fusarisetin A undergoes various chemical reactions, including:

Properties

IUPAC Name

(1S,2S,3S,5R,6S,9R,11S,12R,15R,17S)-5-hydroxy-6-(hydroxymethyl)-3,7,11,15-tetramethyl-4-oxa-7-azapentacyclo[9.8.0.02,9.05,9.012,17]nonadec-18-ene-8,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO5/c1-11-5-7-14-13(9-11)6-8-15-17-12(2)28-22(27)16(10-24)23(4)19(26)21(17,22)18(25)20(14,15)3/h6,8,11-17,24,27H,5,7,9-10H2,1-4H3/t11-,12+,13-,14-,15+,16+,17+,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZSEOKGOHTBLK-KDLRZXEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C1)C=CC3C2(C(=O)C45C3C(OC4(C(N(C5=O)C)CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@H](C1)C=C[C@@H]3[C@]2(C(=O)[C@]45[C@H]3[C@@H](O[C@]4([C@@H](N(C5=O)C)CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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